Ethyl 2-(2-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-(2-nitrophenoxy)propanoate is a chemical compound with the molecular formula C11H13NO5 . It is of interest in the field of chemistry due to its potential applications and properties .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact 3D structure is not provided in the searched resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.23 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the searched resources.Scientific Research Applications
Synthesis and Derivatives
Synthesis of 2-(p-nitrophenoxy)ethylamine and Derivatives : Ethyl 2-(2-nitrophenoxy)propanoate is used in synthesizing 2-(p-nitrophenoxy)ethylamines through reactions with 2-aminoethanols or by Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides (Knipe, Sridhar, & Lound-Keast, 1977).
Intermediate for Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, a variant of this compound, is an important intermediate in the synthesis of numerous biologically active compounds. This derivative is synthesized in a multi-step process from 2-picoliniacid (Xiong et al., 2019).
Use in Rearrangement and Reduction Reactions : The compound is involved in rearrangement reactions upon lithium borohydride reduction, leading to the formation of specific alcohol derivatives (Harfenist & Thom, 1969).
Catalysis and Electrochemical Applications
Electroreductive Radical Cyclization : Ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, related to this compound, are utilized in electroreductive intramolecular cyclizations catalyzed by nickel complexes. These processes are essential in organic synthesis, particularly in the formation of cyclic compounds (Esteves et al., 2005).
Herbicide Synthesis : Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a derivative of this compound, has been synthesized as a novel herbicide. Its structure and activity indicate its potential use in agricultural applications (Makino & Yoshioka, 1987).
Pharmaceutical and Medical Research
- Intermediate in Remdesivir Synthesis : A specific derivative of this compound, (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy) (phenoxy) phosphoryl) amino) propanoate, is an advanced intermediate used in the manufacture of the antiviral drug Remdesivir. This highlights its significance in pharmaceutical synthesis (Chavhan, Mohite, & Pandey, 2023).
Chemo-Enzymatic Applications
- Chemo-Enzymatic Synthesis from Renewable Sources : Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, closely related to this compound, have been synthesized chemo-enzymatically from levoglucosenone. This method represents a more sustainable approach to synthesizing valuable precursors for chemical syntheses (Peru et al., 2016).
Green Chemistry and Extraction Processes
- Use in Extraction Processes : Ethyl-lactate, a related compound, is utilized as an environmentally benign solvent in the extraction of caffeine and catechins from green tea leaves, demonstrating its application in sustainable and green chemistry (Bermejo et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2-nitrophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-7-5-4-6-9(10)12(14)15/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBPNCZBAGRYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303441 | |
Record name | ethyl 2-(2-nitrophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13212-56-1 | |
Record name | NSC158348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(2-nitrophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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